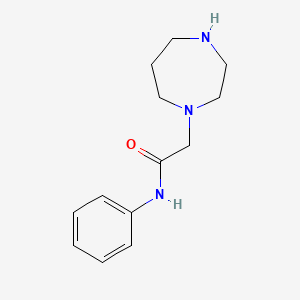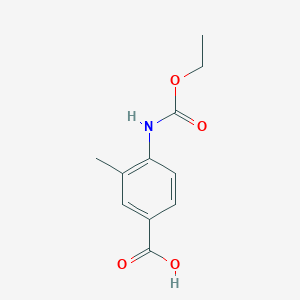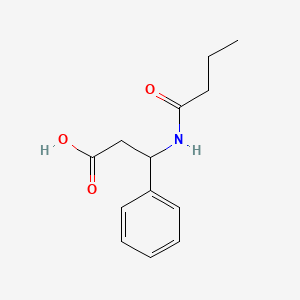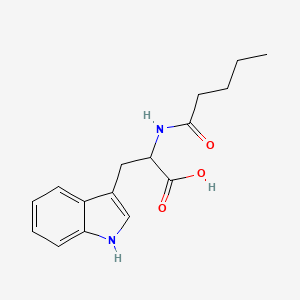
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid, also known as tryptophan pentanoyl ester (Trp-Pent), is a modified form of tryptophan that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Trp-Pent has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, Trp-Pent has been shown to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In immunology, Trp-Pent has been demonstrated to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells, suggesting its potential use as an immunomodulatory agent. In oncology, Trp-Pent has been studied for its antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of Trp-Pent is not fully understood, but it is believed to act through various pathways. In neuroscience, Trp-Pent has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, leading to enhanced synaptic plasticity and memory formation. In immunology, Trp-Pent has been demonstrated to activate the toll-like receptor 4 (TLR4) pathway, leading to the production of cytokines and the enhancement of natural killer cell activity. In oncology, Trp-Pent has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Trp-Pent has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of immune function, and the inhibition of tumor growth. In neuroscience, Trp-Pent has been demonstrated to increase the levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. In immunology, Trp-Pent has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to enhanced immune function. In oncology, Trp-Pent has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trp-Pent is its potential therapeutic applications in various fields of research. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the potential for toxicity, as high doses of Trp-Pent have been shown to cause liver damage in animal models.
Direcciones Futuras
There are several future directions for research on Trp-Pent. One direction is to further elucidate its mechanism of action in various applications, which could lead to the development of more effective therapeutic interventions. Another direction is to optimize its use in lab experiments by identifying the optimal dose and administration route. Additionally, further studies are needed to assess the safety and toxicity of Trp-Pent in humans, which could pave the way for its clinical use in the future.
Métodos De Síntesis
Trp-Pent can be synthesized through the reaction of 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain Trp-Pent in high yield.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,14,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXMYGUCMIQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)

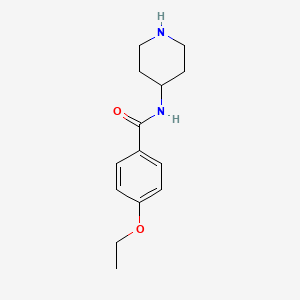
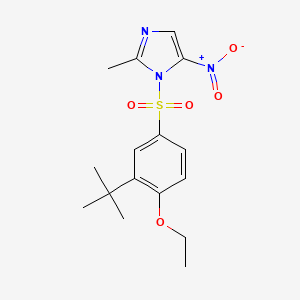
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
